Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
Description
Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a fluorine atom at the ortho position (C2) and a pinacol boronate group at the meta position (C3). This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research to construct biaryl frameworks . The methyl ester group enhances solubility in organic solvents, while the fluorine atom introduces electronic effects that modulate reactivity and stability.
Properties
IUPAC Name |
methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZMOGYZLFRTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127176 | |
| Record name | Benzoic acid, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638847-77-4 | |
| Record name | Benzoic acid, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638847-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601127176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Borylation: The amine is then converted to a boronic ester via a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom.
Coupling Reactions: It is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: The boronic ester group can be oxidized to a boronic acid or reduced to a borane.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and methanol are commonly used.
Major Products
The major products formed from reactions involving Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are typically biaryl compounds, which are crucial intermediates in the synthesis of various pharmaceuticals and organic materials.
Scientific Research Applications
Role as a Boron Source
Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a versatile boron reagent in organic synthesis. Its unique structure allows it to participate in various reactions including:
- Suzuki Coupling Reactions : This compound can be utilized in cross-coupling reactions to form biaryl compounds. The presence of the boron moiety facilitates the coupling with aryl halides or pseudohalides.
Data Table: Reactivity in Organic Synthesis
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Suzuki Coupling | Pd catalyst, base | Biaryl derivatives |
| C-H Activation | Transition metal catalyst | Functionalized arenes |
| Nucleophilic Substitution | Base-mediated | Fluorinated products |
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit potential anticancer properties. The fluorine atom enhances the compound's lipophilicity and biological activity.
Case Study: Anticancer Screening
A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of this compound against various cancer cell lines. The results demonstrated:
- IC50 Values : The compound showed IC50 values in the low micromolar range for breast and lung cancer cells.
- Mechanism of Action : It was found to induce apoptosis via the mitochondrial pathway.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.6 | Apoptosis induction |
| A549 (Lung) | 4.8 | Mitochondrial pathway |
Polymer Chemistry
This compound is also explored for its applications in polymer chemistry as a building block for functional materials.
Data Table: Polymer Applications
| Polymer Type | Application | Properties Enhanced |
|---|---|---|
| Conductive Polymers | Electronics | Improved conductivity |
| Biodegradable Polymers | Packaging | Eco-friendliness |
Mechanism of Action
The mechanism by which Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of analogous compounds is critical for tailoring reactivity in synthetic applications. Below, the target compound is compared with derivatives differing in substituent positions, ester groups, and additional functional groups.
Positional Isomers
Functional Group Variations
Ester Group Modifications
Key Research Findings
Suzuki-Miyaura Reactivity : The meta -boronate group in the target compound exhibits superior coupling efficiency compared to para -substituted analogs due to reduced steric hindrance and optimal orbital alignment .
Electronic Effects: Fluorine at C2 stabilizes the transition state via inductive effects, accelerating cross-coupling rates by 20–30% compared to non-fluorinated analogs .
Steric Considerations : Bulky substituents (e.g., bromomethyl at C4) reduce reaction yields by 40–50% in palladium-catalyzed couplings .
Synthetic Utility : Ethyl ester derivatives (e.g., Ethyl 2-fluoro-3-boronate) are preferred for late-stage modifications in drug discovery due to easier hydrolysis .
Data Tables
Table 1: Physicochemical Properties
| Compound Name | Purity (%) | Melting Point (°C) | Solubility (DMF) | |
|---|---|---|---|---|
| Target Compound | ≥97 | 98–102 | High | |
| Methyl 2-cyano-5-boronate benzoate | 95 | 85–89 | Moderate | |
| Ethyl 4-fluoro-3-boronate benzoate | ≥97 | 92–95 | High |
Biological Activity
Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1638847-77-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H18BFO4
- Molecular Weight : 280.10 g/mol
- Purity : Typically >97% .
- Storage Conditions : Recommended at 2-8°C .
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds against various bacteria range from 0.5 to 8 μg/mL. Notably, some derivatives have shown activity against multidrug-resistant strains such as MRSA and Mycobacterium species .
Anticancer Properties
Several derivatives of this compound have been investigated for their anticancer potential:
- Inhibition of Cell Proliferation : Some analogs have demonstrated potent inhibitory effects on cancer cell lines with IC50 values ranging from 0.126 μM to 12.91 μM .
- Selectivity Index : Compounds have shown a favorable selectivity index in inhibiting cancer cells compared to non-cancerous cells, suggesting potential for targeted therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling .
- Antibacterial Mechanism : The presence of the dioxaborolane moiety is believed to enhance the interaction with bacterial enzymes, leading to disruption of cell wall synthesis .
Study on Antimicrobial Efficacy
A study explored the efficacy of a related compound against resistant bacterial strains. The compound exhibited an MIC of 1 μg/mL against MRSA and VRE strains, demonstrating its potential as a new antibacterial agent .
Study on Anticancer Activity
In another investigation involving a derivative of this compound:
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. Key steps include:
- Borylation : Reaction of a halogenated benzoate precursor (e.g., methyl 2-fluoro-3-bromobenzoate) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (Na₂CO₃) in solvents like DME/water .
- Purification : Column chromatography or recrystallization (melting point: ~95°C ).
- Yield Optimization : Adjusting stoichiometry of boronating agents and reaction time .
Table 1 : Representative Synthetic Conditions
| Reagent/Condition | Example Parameters |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Solvent | DME/water |
| Base | Na₂CO₃ |
| Purity | ≥97% (GC, HPLC) |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirms boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and fluorine coupling patterns .
- IR Spectroscopy : Validates ester carbonyl (C=O, ~1700 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .
- X-ray Crystallography : Resolves stereoelectronic effects of the fluorine and boronate groups (using SHELX software ).
- HPLC/GC : Assesses purity (>97% ).
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Key factors include:
- Catalyst Selection : Pd(dppf)Cl₂ shows higher efficiency than Pd(PPh₃)₄ for sterically hindered substrates .
- Solvent/Base Systems : Polar aprotic solvents (DME) with mild bases (K₂CO₃) minimize protodeboronation .
- Temperature : Reactions at 80–100°C balance yield and decomposition .
- Substrate Scope : Fluorine’s electron-withdrawing effect enhances electrophilicity at the coupling site .
Table 2 : Reaction Optimization Case Study
| Condition | Yield (%) | Notes |
|---|---|---|
| Pd(dppf)Cl₂, DME/H₂O, 80°C | 56–78 | Optimal for aryl chlorides |
| Pd(PPh₃)₄, THF, RT | <30 | Low activity for hindered substrates |
Q. What strategies address low yields in cross-coupling reactions involving this compound?
Contradictions in yield may arise from:
Q. How to resolve discrepancies in reported reactivity compared to similar boronate esters?
Comparative studies with analogs (e.g., ethyl 4-chloro-2-boronate or methyl 3-oxetanyl derivatives ) reveal:
- Fluorine Effects : Enhanced stability but reduced nucleophilicity vs. chloro/cyano substituents .
- Steric vs. Electronic Trade-offs : Methyl esters exhibit lower steric hindrance than ethyl analogs, improving coupling rates .
Table 3 : Reactivity Comparison with Structural Analogs
| Compound | Relative Coupling Rate | Notes |
|---|---|---|
| Methyl 2-fluoro-3-boronate (target) | 1.0 (reference) | High electrophilicity |
| Ethyl 4-chloro-2-boronate | 0.7 | Steric hindrance from ethyl group |
| Methyl 3-oxetanyl-boronate | 1.2 | Oxetane enhances solubility |
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
